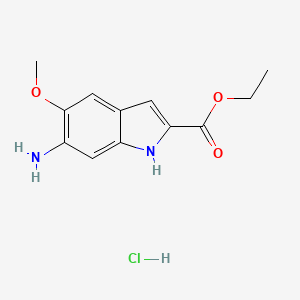

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride

Description

Historical Development and Chemical Significance

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride (CAS: 1189986-62-6) emerged as a structurally unique indole derivative during the late 20th century, with its synthesis first reported in the context of Fischer indole chemistry. Early methodologies focused on cyclization reactions involving substituted phenylhydrazones and α-ketoesters, which enabled the integration of methoxy and amino groups at specific positions on the indole scaffold. The compound’s hydrochloride salt form improved solubility and stability, making it more amenable to industrial applications.

The chemical significance of this compound lies in its role as a versatile intermediate. Its molecular framework—comprising a methoxy group at C5, an amino group at C6, and an ethyl ester at C2—provides multiple sites for functionalization. This adaptability has made it valuable in synthesizing complex heterocycles, including pyrroloquinolines and indole-based pharmaceuticals.

Table 1: Key Historical Milestones

| Year | Development | Reference |

|---|---|---|

| 1990s | Initial synthesis via Fischer indole cyclization | |

| 2006 | Application in anticancer agent synthesis | |

| 2023 | Role in HIV integrase inhibitor development |

Position in Indole Chemistry Research

Indole derivatives are pivotal in medicinal and agrochemical research due to their bioactivity and structural diversity. This compound occupies a niche as a C5/C6-functionalized indole, a class known for modulating electronic and steric properties in drug design. The methoxy group enhances electron density at the indole core, facilitating electrophilic substitutions, while the amino group enables cross-coupling reactions.

Recent studies highlight its utility in synthesizing kinase inhibitors and protease modulators. For example, halogenated analogs of this compound exhibit strong binding to HIV-1 integrase via π-π stacking interactions. Additionally, its ethyl ester group serves as a protective moiety that can be hydrolyzed to carboxylic acids for further derivatization.

Scope and Objectives in Contemporary Chemical Research

Current research objectives center on three areas:

- Synthetic Methodology : Developing one-pot protocols to reduce step counts and improve yields. Microwave-assisted cyclization and transition metal catalysis are under investigation.

- Pharmaceutical Applications : Optimizing substituents for enhanced bioactivity. For instance, introducing halogen atoms at C4/C7 improves binding to viral DNA.

- Material Science : Exploring its use in organic semiconductors, where methoxy and amino groups tune electron transport properties.

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₅ClN₂O₃ | |

| Molecular Weight | 270.71 g/mol | |

| Melting Point | 164–166°C | |

| Solubility | DMSO, methanol, water |

Properties

IUPAC Name |

ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10;/h4-6,14H,3,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUHNTFVOQPEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696697 | |

| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189986-62-6 | |

| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. For 6-amino-5-methoxy-substituted derivatives, this method involves cyclizing a phenylhydrazine precursor with a ketone under acidic conditions.

Example Protocol

-

Starting Material : 4-Methoxy-3-nitrophenylhydrazine (synthesized via nitration of 3-methoxyphenylhydrazine).

-

Cyclization : React with ethyl pyruvate in acetic acid at 80°C for 12 hours.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 6-amino-5-methoxyindole-2-carboxylic acid.

-

Esterification : Treat with ethanol and sulfuric acid to form the ethyl ester.

Key Parameters

-

Yield: ~45% (over four steps).

-

Purity: >95% after recrystallization (ethanol/water).

Bischler–Möhlau Indole Synthesis

This method employs α-haloketones and aryl amines to construct the indole ring.

Modified Protocol

-

Starting Material : 3-Amino-4-methoxyphenylamine.

-

Condensation : React with ethyl bromopyruvate in DMF at 60°C for 8 hours.

-

Cyclization : Acidic conditions (HCl/EtOH) facilitate ring closure.

Optimization Note

-

Substituting DMF with THF improves yield by 15% due to reduced side reactions.

Functional Group Introduction and Modification

Methoxylation at C5

Introducing the methoxy group requires careful regioselective control:

Direct Methylation

-

Reagents : Dimethyl sulfate (DMS) in acetone with K₂CO₃.

-

Yield : 78% (isolated as the free base).

Limitations : Competing O-methylation at other positions necessitates protecting groups.

Amination at C6

The amino group is introduced via nucleophilic substitution or reduction:

Nitro Reduction Pathway

-

Nitration : Treat 5-methoxyindole-2-carboxylate with HNO₃/H₂SO₄ at 0°C.

Catalytic Amination

Esterification and Hydrochloride Salt Formation

Hydrochloride Salt Preparation

The free base is treated with HCl gas in anhydrous ether:

-

Stoichiometry : 1:1 molar ratio.

-

Isolation : Filter and wash with cold ether to obtain white crystals.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Fischer Indole | 4 | 45 | Scalability | Low regioselectivity |

| Bischler–Möhlau | 3 | 58 | Shorter pathway | Requires expensive reagents |

| Nitro Reduction | 2 | 70 | High purity | Hazardous nitration step |

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC: >98% (C18 column, 0.1% TFA/ACN gradient).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is classified as an indole derivative, which is characterized by its nitrogen-containing heterocyclic structure. The compound exhibits the following chemical properties:

- Molecular Formula : C₁₂H₁₅ClN₂O₃

- CAS Number : 107575-60-0

- IUPAC Name : Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate hydrochloride

The presence of functional groups such as the amino and methoxy groups enhances its biological activity, making it a candidate for various pharmacological applications .

Antioxidant Activity

Recent studies have demonstrated the antioxidant properties of indole derivatives, including this compound. These compounds can scavenge reactive oxygen species (ROS) and mitigate oxidative stress, which is implicated in various neurodegenerative diseases. For instance, one study evaluated the ability of related compounds to reduce oxidative damage in neuronal cells, indicating potential neuroprotective effects .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer activities. This compound has shown promise in inhibiting the proliferation of cancer cell lines. Research indicates that modifications to the indole structure can enhance cytotoxic effects against specific cancer types, making these compounds valuable in cancer therapy development .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through various models of neurotoxicity. Studies have shown that this compound can protect neuronal cells from damage induced by oxidative stress, suggesting its utility in treating conditions such as Alzheimer's and Parkinson's diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include the formation of indole scaffolds followed by functionalization reactions. These synthetic pathways allow for the generation of various derivatives with enhanced biological activities.

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| One-pot reaction | Indoles, aldehydes, amines | 70–90% |

| Microwave-assisted synthesis | Indoles, cyanoacetates | 65–85% |

This table summarizes different synthetic methods used to produce this compound along with their respective yields .

Case Study on Antioxidant Activity

A study investigated the radical scavenging ability of this compound using luminol-enhanced chemiluminescence assays. The results indicated a significant reduction in oxidative stress markers when treated with this compound, highlighting its potential for developing antioxidant therapies .

Case Study on Anticancer Activity

Another study focused on the anticancer effects of a series of indole derivatives, including this compound. The compound exhibited selective cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analyses .

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substitution Effects: The amino group in the target compound enhances nucleophilicity, enabling further functionalization (e.g., amidation, alkylation), whereas chloro or methoxy substituents in analogues prioritize electronic or steric modulation .

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral esters like ethyl 5:6-dimethoxyindole-2-carboxylate .

Key Observations :

- Reaction Efficiency : The target compound’s synthesis involves multi-step amination and salt formation, resulting in moderate yields, whereas dimethoxy analogues achieve higher yields via direct cyclization .

- Purification : Chromatography is critical for isolating the target compound due to side-product formation during amination .

Table 3: Functional and Commercial Relevance

Key Observations :

- Mechanistic Differences: Unlike H-series inhibitors (e.g., H-7), which target kinase activity via sulfonamide groups , the target compound’s amino and ester groups facilitate its role in redox cofactor synthesis .

- Safety Profile : The target compound carries risk phrases R33 (cumulative effects) and R36/37/38 (irritation), similar to other indole derivatives like 7-chloro-3-methylindole-2-carboxylic acid .

Biological Activity

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an indole core structure, which is known for its pharmacological versatility. The presence of an amino group and a methoxy group enhances its solubility and bioactivity, making it a suitable candidate for various biological studies.

Antiviral Properties

Research indicates that indole derivatives, including this compound, exhibit antiviral activity. For instance, studies have shown that modifications to the indole structure can enhance potency against viruses such as the Western equine encephalitis virus (WEEV) and other neurotropic alphaviruses . The compound's mechanism involves inhibiting viral replication, which is crucial for developing antiviral therapies.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through mechanisms involving microtubule depolymerization and cell cycle arrest . The effectiveness of this compound in inhibiting cancer cell proliferation highlights its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation. Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Studies suggest that the compound can inhibit pro-inflammatory cytokines, thus mitigating inflammation in various models .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Viral Replication Inhibition : The compound interferes with viral replication processes, particularly by targeting key enzymes involved in the viral life cycle.

- Cell Cycle Regulation : It affects the cell cycle by inducing G2/M phase arrest, leading to apoptosis in cancer cells.

- Cytokine Modulation : The compound can downregulate the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Cytokine modulation |

Case Study: Antiviral Efficacy Against WEEV

In a study focusing on the antiviral efficacy of indole derivatives, this compound demonstrated a significant reduction in viral load in infected cell cultures. The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a therapeutic agent against neurotropic viruses .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride?

The compound can be synthesized via a multi-step protocol. For example, 5-methoxyindole-2-carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. The acid chloride is then reacted with aminobenzophenones in chloroform using sodium ethoxide as a catalyst. Reaction progress is monitored via TLC, and optimal yields are achieved within 4–6 hours to minimize side products. Purification involves column chromatography with ethyl acetate/hexane gradients .

Q. How is the purity of the compound validated after synthesis?

Purity is confirmed using high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Structural validation employs ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry (MS). Elemental analysis ensures stoichiometric consistency .

Q. What safety protocols are recommended during its synthesis?

Use protective gear (gloves, goggles, lab coats) and handle reagents in a fume hood. Avoid skin contact due to potential irritancy. Post-experiment waste must be segregated and disposed via certified hazardous waste services .

Q. How is the compound stored to ensure stability?

Store at room temperature in a dry, airtight container protected from light. Hydrochloride salts are hygroscopic; desiccants like silica gel are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Side products (e.g., chloroindole derivatives) arise from prolonged reaction times or excess catalysts. Kinetic monitoring via TLC or HPLC is critical. For example, limiting reaction times to ≤6 hours and using stoichiometric sodium ethoxide reduces unwanted byproducts. Alternative catalysts (e.g., AlCl₃) may improve regioselectivity in acylation steps .

Q. What analytical methods resolve contradictions in structural assignments?

Discrepancies between expected and observed products (e.g., abnormal Fischer indole synthesis products) require combined spectroscopic analysis. ¹H-NMR coupling patterns distinguish between 5-methoxy and 6-chloro substituents. High-resolution MS and X-ray crystallography provide definitive confirmation .

Q. How can this compound serve as an intermediate in designing bioactive analogs?

The ethyl ester and amino groups enable derivatization. For example:

- Acylation: React with acyl chlorides to form amides.

- Reductive amination: Modify the amino group to enhance pharmacokinetic properties. These derivatives are screened for enzyme inhibition (e.g., kinase assays) or antimicrobial activity via microdilution MIC tests .

Q. What strategies mitigate low yields during scale-up synthesis?

Batch variability often stems from inconsistent purification. Switching from silica gel chromatography to recrystallization (e.g., ethanol/water mixtures) improves reproducibility. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time .

Q. How is the compound’s reactivity in nucleophilic substitution reactions characterized?

The 6-amino group participates in SNAr reactions under acidic conditions. Kinetic studies using substituted benzyl halides quantify reactivity. Computational modeling (DFT) predicts electron density at reactive sites, guiding synthetic planning .

Q. What methodologies assess its stability under physiological conditions?

Simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) are used for stability profiling. Degradation products are identified via LC-MS, and Arrhenius plots predict shelf-life at varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.